4-Ethylpyridine-3-boronic acid pinacol ester
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Overview
Description
4-Ethylpyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, which is further substituted with an ethyl group at the 4-position. The pinacol ester moiety enhances the stability and solubility of the compound, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 4-Ethylpyridine-3-boronic acid pinacol ester is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic ester transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by the this compound, is a crucial pathway in organic synthesis . It enables the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic ester, it is expected to have good stability and reactivity, making it suitable for use in organic synthesis .
Result of Action
The molecular effect of the action of this compound is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, including new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs, which have been identified as DYRK1A inhibitors .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these components, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the stability of the boronic ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-3-boronic acid pinacol ester typically involves the reaction of 4-ethylpyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-ethylpyridine with a boronic acid pinacol ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethylpyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding alcohol.
Reduction: Formation of the corresponding borane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Ethylpyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynylphenylboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness
4-Ethylpyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other boronic esters. The presence of the ethyl group at the 4-position enhances its solubility and makes it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTCATCTKZVZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-85-5 |
Source
|
Record name | 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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